Cyano Group Conferring Superior Electrophilic Reactivity vs. Unsubstituted Core
The 5-cyano substituent in the target compound creates a significantly more electron-deficient pyridone ring compared to the unsubstituted 2-oxo-1,2-dihydropyridine-3-carboxylic acid [1]. This is evidenced by computational studies on analogous dihydropyridine carboxylic acids showing that electron-withdrawing groups at the 5-position lower the LUMO energy by 0.3–0.5 eV relative to the unsubstituted system, enhancing susceptibility to nucleophilic attack [2].
| Evidence Dimension | Ring electron density / electrophilicity |
|---|---|
| Target Compound Data | Contains electron-withdrawing 5-cyano group |
| Comparator Or Baseline | 2-oxo-1,2-dihydropyridine-3-carboxylic acid (unsubstituted at C5) |
| Quantified Difference | Predicted LUMO energy reduction ~0.3–0.5 eV |
| Conditions | Computational analysis of 1,4-dihydropyridine-3-carboxylic acid analogs [2] |
Why This Matters
The enhanced electrophilicity enables reactions (e.g., nucleophilic aromatic substitution at C4 or C6) that would be kinetically slow or require forcing conditions with the unsubstituted analog, directly impacting synthetic route design and yield.
- [1] Chembase.cn. 2-oxo-1,2-dihydropyridine-3-carboxylic acid. Acid pKa: 3.828107. View Source
- [2] Ballinas-Indilí, R.; Nicolás-Vázquez, M. I.; et al. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Int. J. Mol. Sci. 2023, 24, 15414. View Source
